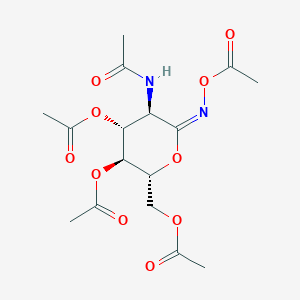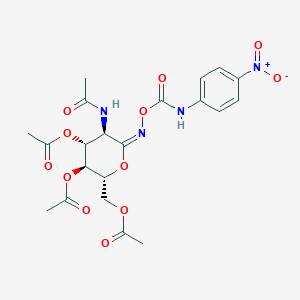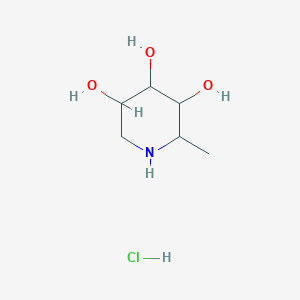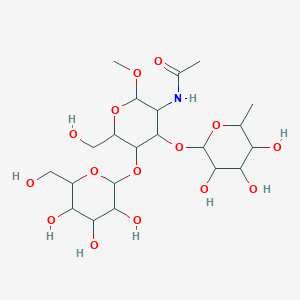
4-Methylumbelliferyl |A-D-Cellotetroside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl |A-D-Cellotetroside is a synthetic compound widely used in biochemical research. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. This compound is particularly useful as a substrate in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl |A-D-Cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include glycosyl donors like trichloroacetimidates and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity.
化学反应分析
Types of Reactions
4-Methylumbelliferyl |A-D-Cellotetroside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Glycosidases such as cellulases and β-glucosidases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties.
科学研究应用
4-Methylumbelliferyl |A-D-Cellotetroside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in the detection of cellulase activity in various organisms.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies.
Industry: Applied in the quality control of industrial enzymes used in biofuel production and food processing.
作用机制
The primary mechanism of action for 4-Methylumbelliferyl |A-D-Cellotetroside involves its enzymatic hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another glycosidic derivative used in similar enzymatic assays.
4-Methylumbelliferyl β-D-galactopyranoside: Used to study β-galactosidase activity.
4-Methylumbelliferyl β-D-cellobioside: Similar to 4-Methylumbelliferyl |A-D-Cellotetroside but with a shorter glycosidic chain.
Uniqueness
This compound is unique due to its specific application in studying cellulase activity. Its longer glycosidic chain makes it particularly suitable for assays involving complex polysaccharides, providing more detailed insights into enzyme-substrate interactions.
属性
IUPAC Name |
7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZKXHJJYJMLH-VTVLNYHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858114 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84325-19-9 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














